molecular formula C21H26ClN5O B1253034 N-(3-chloro-4-methylphenyl)-2-[3-(5-methyl-2-tetrazolyl)-1-adamantyl]acetamide

N-(3-chloro-4-methylphenyl)-2-[3-(5-methyl-2-tetrazolyl)-1-adamantyl]acetamide

Cat. No. B1253034
M. Wt: 399.9 g/mol
InChI Key: BNIKBLBYQYVLRK-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methylphenyl)-2-[3-(5-methyl-2-tetrazolyl)-1-adamantyl]acetamide is an anilide.

Scientific Research Applications

Cytotoxic Activity in Cancer Research

N-(3-chloro-4-methylphenyl)-2-[3-(5-methyl-2-tetrazolyl)-1-adamantyl]acetamide and its derivatives have been explored in cancer research. A study by Ghorab, Alsaid, al-Dhfyan, and Arafa (2015) focused on the synthesis of sulfonamide derivatives with adamantyl moieties. These compounds were tested for their anticancer activity against breast and colon cancer cell lines, revealing significant potential in combating these cancers (Ghorab, Alsaid, al-Dhfyan, & Arafa, 2015).

Antimicrobial and Antifungal Properties

Another aspect of research involves the antimicrobial and antifungal properties of compounds related to N-(3-chloro-4-methylphenyl)-2-[3-(5-methyl-2-tetrazolyl)-1-adamantyl]acetamide. El-Emam et al. (2012) synthesized N′-Heteroarylidene-1-adamantylcarbohydrazides and related compounds, testing them against various bacteria and fungi. The results showed potent broad-spectrum antimicrobial activity, indicating potential applications in treating bacterial and fungal infections (El-Emam, Alrashood, Al-Omar, & Al-Tamimi, 2012).

Synthesis and Biological Evaluation in Medicinal Chemistry

Evren, Yurttaş, Eksellı, and Akalın-Çiftçi (2019) conducted a study on synthesizing and evaluating the anticancer activity of 5-methyl-4-phenyl thiazole derivatives, including compounds structurally similar to N-(3-chloro-4-methylphenyl)-2-[3-(5-methyl-2-tetrazolyl)-1-adamantyl]acetamide. Their research contributed to understanding the potential medicinal applications of these compounds in treating specific cancer types (Evren, Yurttaş, Eksellı, & Akalın-Çiftçi, 2019).

Structural Characterization and Chemical Properties

The chemical and structural properties of related compounds have been a focus of study. For instance, Drabina, Panov, Sedlák, Růžička, Kopřivová, and Ventura (2009) characterized and synthesized various chloro- and methyl-substituted compounds, contributing to a deeper understanding of their chemical behaviors and potential applications (Drabina et al., 2009).

properties

Product Name

N-(3-chloro-4-methylphenyl)-2-[3-(5-methyl-2-tetrazolyl)-1-adamantyl]acetamide

Molecular Formula

C21H26ClN5O

Molecular Weight

399.9 g/mol

IUPAC Name

N-(3-chloro-4-methylphenyl)-2-[3-(5-methyltetrazol-2-yl)-1-adamantyl]acetamide

InChI

InChI=1S/C21H26ClN5O/c1-13-3-4-17(6-18(13)22)23-19(28)11-20-7-15-5-16(8-20)10-21(9-15,12-20)27-25-14(2)24-26-27/h3-4,6,15-16H,5,7-12H2,1-2H3,(H,23,28)

InChI Key

BNIKBLBYQYVLRK-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)NC(=O)CC23CC4CC(C2)CC(C4)(C3)N5N=C(N=N5)C)Cl

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CC23CC4CC(C2)CC(C4)(C3)N5N=C(N=N5)C)Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(3-chloro-4-methylphenyl)-2-[3-(5-methyl-2-tetrazolyl)-1-adamantyl]acetamide
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N-(3-chloro-4-methylphenyl)-2-[3-(5-methyl-2-tetrazolyl)-1-adamantyl]acetamide

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